

Biological Functions of Angiogenin C-terminal Fragments: An In-depth Technical Guide

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Compound of Interest

Compound Name: Angiogenin (108-122)

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Introduction

Angiogenin (ANG), a 14.1 kDa member of the ribonuclease (RNase) A superfamily, is a potent mediator of neovascularization and plays critical roles in a variety of physiological and pathological processes.[1] While the full-length protein has been extensively studied, emerging evidence highlights the significant biological activities of its C-terminal fragments. These fragments can act as modulators of ANG's enzymatic and biological functions, presenting intriguing possibilities for therapeutic intervention, particularly in cancer and neurodegenerative diseases. This technical guide provides a comprehensive overview of the biological functions of ANG C-terminal fragments, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.

The Dual Role of the Angiogenin C-terminus

The C-terminal region of angiogenin plays a crucial and complex role in regulating its ribonucleolytic activity, which is essential for its biological functions.[2] This region has a dual function: it both obstructs the active site and participates in substrate binding.[2]

In its inactive conformation, the C-terminal tail of ANG folds into a short α -helix that partially blocks the substrate-binding site.[2] This steric hindrance is a key reason why ANG's ribonucleolytic activity is significantly lower than that of other members of the RNase A superfamily.[3] However, for ANG to become active, its C-terminal region must undergo a

conformational change to allow substrate access to the catalytic residues. This activation can be potently stimulated by the ribosome, which binds to ANG and rearranges its C-terminus, thereby opening up the active site for tRNA cleavage.

Biological Functions of C-terminal Fragments

Synthetic peptides corresponding to the C-terminal region of ANG have been shown to inhibit both the enzymatic and biological activities of the full-length protein. This inhibitory action forms the basis for their potential therapeutic applications.

Inhibition of Angiogenesis

One of the most well-characterized functions of ANG is the induction of new blood vessel formation, a process known as angiogenesis. C-terminal fragments of ANG have been demonstrated to significantly decrease neovascularization elicited by the full-length protein. For instance, the peptide Ang(108-123) has been shown to inhibit angiogenesis in the chick chorioallantoic membrane (CAM) assay. This anti-angiogenic activity makes these fragments promising candidates for cancer therapy, where tumor growth is often dependent on the formation of new blood vessels.

Modulation of Enzymatic Activity

C-terminal peptides of ANG can directly inhibit its ribonucleolytic activity. This has been demonstrated through in vitro nuclease assays using tRNA as a substrate. The inhibitory effect is specific to C-terminal fragments, as peptides from the N-terminal region do not exhibit the same activity.

Regulation of Cell Proliferation and Survival

ANG is known to promote the proliferation of various cell types, including endothelial and cancer cells. By inhibiting the functions of full-length ANG, its C-terminal fragments can indirectly suppress cell proliferation. Furthermore, ANG and the tRNA-derived small RNAs (tiRNAs) it produces are involved in the cellular stress response and can protect cells from apoptosis. The modulation of ANG activity by its C-terminal fragments could therefore influence cell survival pathways.

Quantitative Data

The inhibitory potency of various ANG C-terminal fragments and related peptides has been quantified in several studies. The following tables summarize the available quantitative data.

Peptide/Inhibitor	Target	Assay Type	Parameter	Value	Reference
Ang C-terminal peptide	Angiogenin	Ribonucleolytic activity	Ki	278 μ M	
Peptide 1 (acetyl-LDDAEEWG)	Angiogenin	Ribonucleolytic activity	Ki	641 \pm 53 μ M	
Peptide 2 (acetyl-AEDYDYSW)	Angiogenin	Ribonucleolytic activity	Ki	56.4 \pm 4.1 μ M	

Compound	Effect	Model	Dose/Concentration	Inhibition	Reference
Neomycin	Inhibition of ANG-induced angiogenesis	Chicken CAM assay	20 ng per egg	Complete inhibition	
Neomycin	Inhibition of ANG-induced cell proliferation	Human endothelial cells	50 μ M	Abolished proliferation	
chANG and chGNA peptides	Inhibition of ANG-induced neovascularization	Chicken CAM assay	Not specified	Inhibition	

Experimental Protocols

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

This in vivo assay is widely used to assess both pro- and anti-angiogenic substances.

Materials:

- Fertilized chicken eggs (e.g., White Leghorn)
- Egg incubator with humidity control
- Sterile phosphate-buffered saline (PBS)
- Filter paper disks (e.g., Whatman No. 1)
- Test substance (e.g., ANG C-terminal fragment) and control vehicle
- Stereomicroscope with a digital camera
- 70% ethanol

Procedure:

- Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.
- On day 3 or 4, create a small window in the eggshell over the air sac to expose the CAM.
- Carefully place a sterile filter paper disk, previously saturated with the test substance or control, onto the CAM.
- Seal the window with sterile tape and return the egg to the incubator.
- After 48-72 hours of incubation, open the window and examine the CAM under a stereomicroscope.
- Quantify the angiogenic response by counting the number of blood vessels converging towards the filter disk or by measuring the vessel density in the area.

- Document the results by capturing images.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial cell growth medium
- Basement membrane extract (e.g., Matrigel)
- 24-well tissue culture plates
- Test substance (e.g., ANG C-terminal fragment) and control vehicle
- Inverted microscope with a digital camera

Procedure:

- Thaw the basement membrane extract on ice and coat the wells of a 24-well plate. Allow it to solidify at 37°C for 30-60 minutes.
- Harvest HUVECs and resuspend them in a serum-reduced medium.
- Add the test substance or control to the cell suspension.
- Seed the HUVECs onto the solidified basement membrane matrix.
- Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
- Observe the formation of tube-like structures under an inverted microscope.
- Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.

In Vitro tRNA Cleavage Assay

This assay measures the ribonucleolytic activity of ANG and its inhibition by C-terminal fragments.

Materials:

- Recombinant human angiogenin
- Yeast tRNA
- ANG C-terminal fragment (inhibitor)
- Reaction buffer (e.g., 30 mM HEPES, pH 7.4, 30 mM NaCl)
- Denaturing polyacrylamide gel (e.g., 15%)
- Urea
- SYBR Gold nucleic acid stain
- Gel electrophoresis apparatus and imaging system

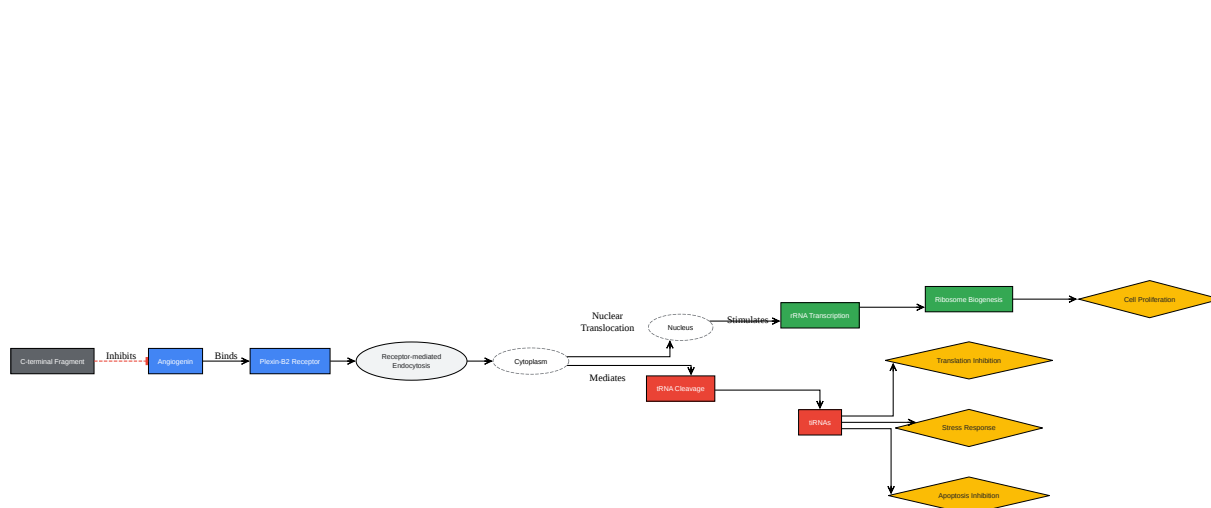
Procedure:

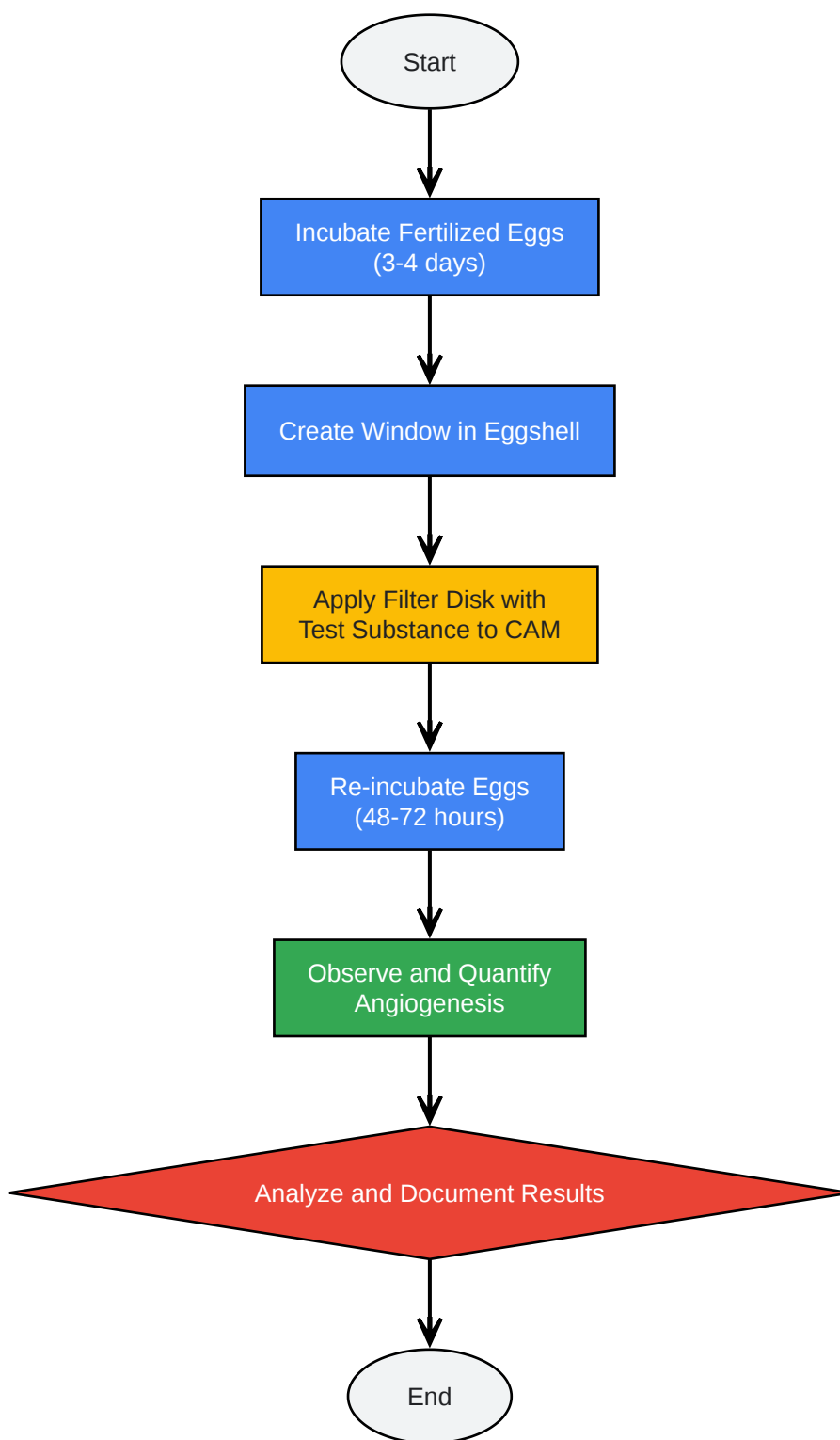
- Set up reaction mixtures containing tRNA and the reaction buffer.
- For inhibition assays, pre-incubate ANG with the C-terminal fragment for a specified time.
- Initiate the cleavage reaction by adding ANG (or the ANG-inhibitor mixture) to the tRNA solution.
- Incubate the reactions at 37°C for a defined period.
- Stop the reactions by adding a denaturing loading buffer containing urea.
- Separate the RNA fragments by denaturing polyacrylamide gel electrophoresis.
- Stain the gel with SYBR Gold and visualize the RNA fragments using a gel imaging system.

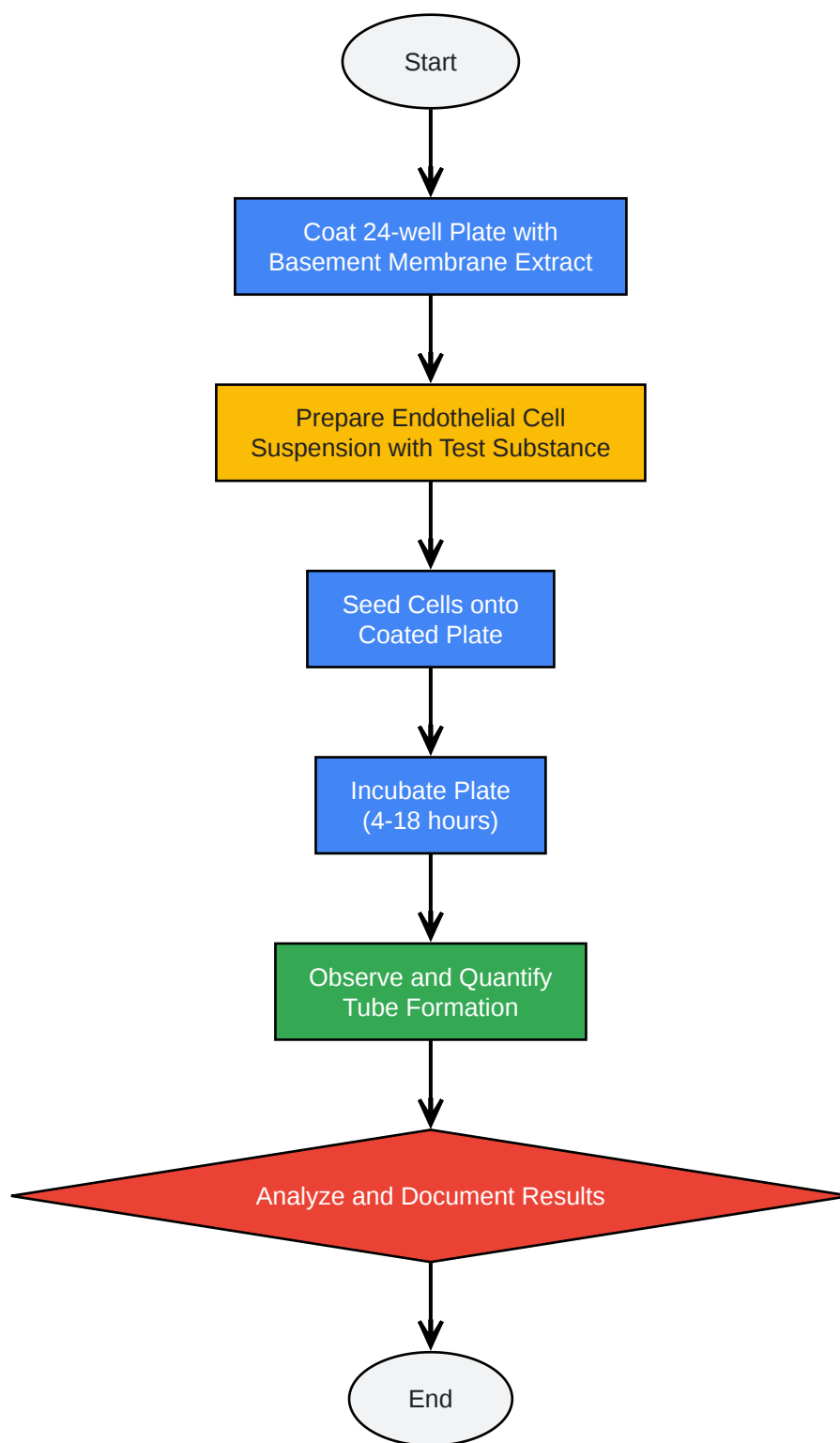
- Quantify the cleavage by measuring the intensity of the tRNA fragments compared to the intact tRNA.

Signaling Pathways and Experimental Workflows

The biological effects of ANG and its C-terminal fragments are mediated through complex signaling pathways and cellular processes. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these key relationships.







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